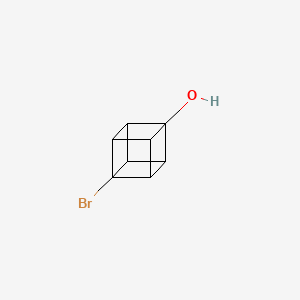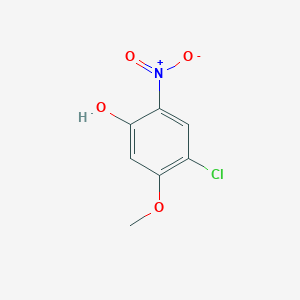
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C6H12BrNO2S and a molecular weight of 242.13 g/mol It is known for its unique structure, which includes a thiomorpholine ring substituted with a bromoethyl group and a dioxide functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with a bromoethylating agent under controlled conditions. One common method includes the use of 2-bromoethanol as the bromoethylating agent, which reacts with thiomorpholine in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a controlled temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiomorpholine ring can be further oxidized to introduce additional functional groups.
Reduction Reactions: The dioxide functionality can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiomorpholine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide involves its interaction with various molecular targets. The bromoethyl group can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This can lead to modifications that affect the function and activity of these biomolecules. The thiomorpholine ring and dioxide functionality also contribute to the compound’s reactivity and interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiomorpholine: The parent compound without the bromoethyl and dioxide functionalities.
4-(2-Chloroethyl)thiomorpholine 1,1-dioxide: A similar compound with a chloroethyl group instead of a bromoethyl group.
4-(2-Iodoethyl)thiomorpholine 1,1-dioxide: A similar compound with an iodoethyl group instead of a bromoethyl group.
Uniqueness
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloroethyl and iodoethyl analogs. The bromoethyl group is more reactive in substitution reactions, making this compound particularly useful in synthetic chemistry .
Eigenschaften
Molekularformel |
C6H12BrNO2S |
|---|---|
Molekulargewicht |
242.14 g/mol |
IUPAC-Name |
4-(2-bromoethyl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C6H12BrNO2S/c7-1-2-8-3-5-11(9,10)6-4-8/h1-6H2 |
InChI-Schlüssel |
KSLHIPUHZCGRLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CCN1CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


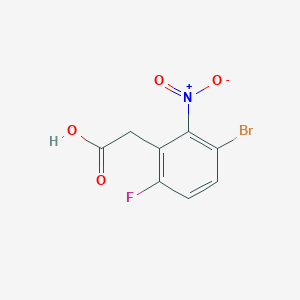


![4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848159.png)
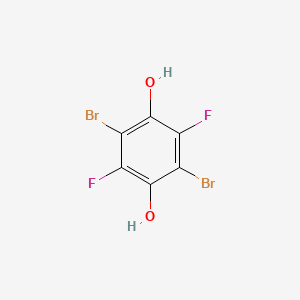
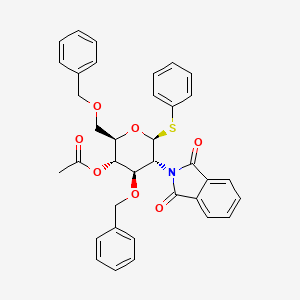
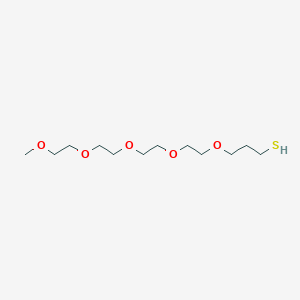
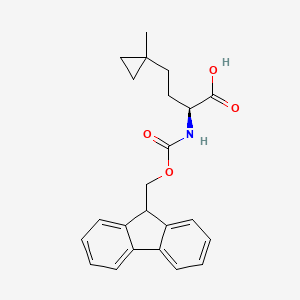



![O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12848202.png)
